![molecular formula C21H19Cl2F2NO B2497584 2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride CAS No. 317822-06-3](/img/structure/B2497584.png)
2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C21H19Cl2F2NO and its molecular weight is 410.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds, such as 1,1-bis(4-fluorophenyl)ethene, has explored their synthesis and chemical properties. For instance, their reaction with various compounds in the presence of manganese(II and III) and molecular oxygen has been studied, yielding cyclic peroxides and other compounds (Qian et al., 1992). Similar reactions have been observed with other related compounds, leading to the formation of 1,2-dioxanes (Nishino et al., 1991).
Environmental and Biological Implications
Studies have also focused on the environmental and biological implications of compounds like 2-chlorophenyl and 4-fluorophenyl derivatives. For example, research on the reductive dechlorination of environmental contaminants by human intestinal bacteria under anaerobic conditions includes compounds with structural similarities (Yim et al., 2008). Another study discussed the metabolism of chlorinated compounds in hamsters, which could have implications for understanding the biotransformation of similar compounds in other species (Gold & Brunk, 1983).
Potential Applications in Drug Synthesis
Some compounds containing fluorophenyl groups have been studied for their potential applications in drug synthesis. For instance, research has been conducted on the synthesis of chloro-fluoro-nitrobenzenesulfonyl chloride, a compound used in the preparation of key intermediates for pesticides (Du et al., 2005).
Molecular Dynamics and Quantum Chemical Studies
Molecular dynamics and quantum chemical studies have been conducted on compounds containing chlorophenyl and fluorophenyl groups. Such studies predict corrosion inhibition performances and investigate interactions with metal surfaces, which could be relevant for industrial applications (Kaya et al., 2016).
Analytical Chemistry Applications
In analytical chemistry, research has been done on the separation and analysis of compounds similar to 2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride. For example, studies involving micellar liquid chromatography have been used to separate and analyze compounds including fluorophenyl derivatives (El-Sherbiny et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to act as weak dopamine reuptake inhibitors . This suggests that the compound might interact with the dopamine transporter, a protein that regulates the concentration of dopamine in the synaptic cleft by reuptaking dopamine back into the presynaptic neuron.
Mode of Action
As a potential dopamine reuptake inhibitor, 2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride might bind to the dopamine transporter and inhibit its function . This would result in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopamine receptor activation.
Result of Action
The molecular and cellular effects of this compound’s action would likely be an increase in dopaminergic signaling due to the inhibition of dopamine reuptake . This could lead to changes in neuronal activity and alterations in the functioning of neural circuits that rely on dopaminergic signaling.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF2NO.ClH/c22-20-4-2-1-3-15(20)13-25-14-21(26,16-5-9-18(23)10-6-16)17-7-11-19(24)12-8-17;/h1-12,25-26H,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHQXNZSJZYWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)
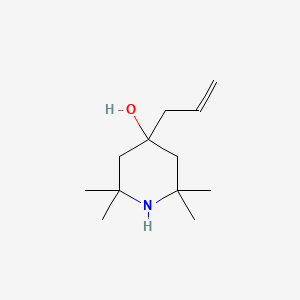
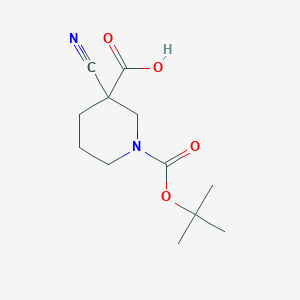


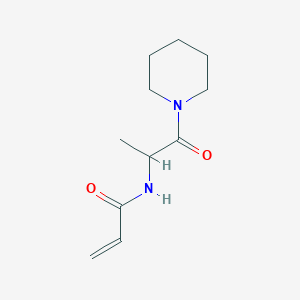

![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
![1-(5-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine](/img/structure/B2497518.png)
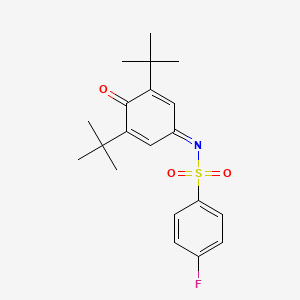
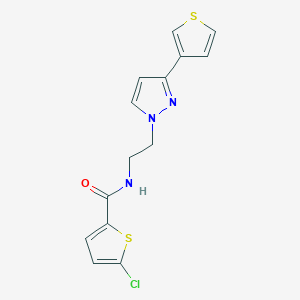
![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)
![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)
